2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, carboxylic acid, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-[(2Z)-4-hydroxy-3-methyl-2-buten-1-yl]-1,4-dimethoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 4-(dimethylamino)-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester is unique due to its specific structural features, including the presence of both butenyl and methoxy groups
Biological Activity
2-Naphthalenecarboxylic acid, 4-(2-buten-1-yloxy)-5,8-dimethoxy-, ethyl ester (CAS Number: 834866-96-5) is a synthetic compound with potential biological activities. Its structure includes a naphthalene core with various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H22O5
- Molecular Weight : 330.37 g/mol
- Storage : Recommended at 20ºC for up to 2 years
The biological activity of 2-naphthalenecarboxylic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of methoxy groups and an ethyl ester moiety can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antioxidant Activity
Research indicates that compounds with naphthalene structures exhibit significant antioxidant properties. The presence of methoxy groups on the naphthalene ring enhances electron donation capabilities, which is crucial for scavenging free radicals.
- Study Findings : A study demonstrated that similar naphthalene derivatives showed a reduction in oxidative stress markers in cellular models, indicating potential protective effects against oxidative damage .
Antimicrobial Activity
Naphthalene derivatives have been evaluated for their antimicrobial properties against various pathogens. The ethyl ester form may enhance the compound's ability to penetrate microbial membranes.
- Case Study : In vitro studies revealed that compounds related to 2-naphthalenecarboxylic acid exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of naphthalene derivatives has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Research Evidence : A study found that related compounds reduced levels of TNF-α and IL-6 in cell cultures stimulated with lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents.
Comparative Analysis of Biological Activities
Activity Type | Related Compounds | Effectiveness |
---|---|---|
Antioxidant | Naphthalenes with methoxy groups | High; effective in reducing oxidative stress |
Antimicrobial | Ethyl esters of naphthalene acids | Moderate to high; effective against bacteria |
Anti-inflammatory | Naphthalene derivatives | Significant; reduces cytokine levels |
Future Research Directions
Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Research should focus on:
- In vivo Studies : To assess the efficacy and safety profiles in living organisms.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Formulation Development : To explore potential delivery systems that enhance bioavailability and therapeutic effects.
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 4-but-2-enoxy-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O5/c1-5-7-10-24-17-12-13(19(20)23-6-2)11-14-15(21-3)8-9-16(22-4)18(14)17/h5,7-9,11-12H,6,10H2,1-4H3 |
InChI Key |
ZQRUZKREGOLHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OCC=CC)OC)OC |
Origin of Product |
United States |
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